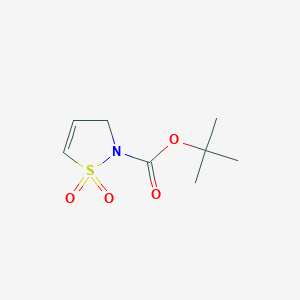

Tert-butyl 1,1-dioxo-3H-1,2-thiazole-2-carboxylate

Description

Tert-butyl 1,1-dioxo-3H-1,2-thiazole-2-carboxylate is a heterocyclic compound featuring a thiazole ring core modified with a sulfone (1,1-dioxo) group and a tert-butyl ester moiety. This structure combines the electronic effects of the sulfone group, which enhances electrophilicity, with the steric bulk of the tert-butyl substituent. The compound is primarily utilized in organic synthesis as a building block for pharmaceuticals and agrochemicals due to its reactivity in nucleophilic substitution and cycloaddition reactions. Synthesis typically involves multi-step routes, such as cyclocondensation of thioamide derivatives followed by oxidation and esterification, though specific protocols may vary depending on target functionalization .

Properties

IUPAC Name |

tert-butyl 1,1-dioxo-3H-1,2-thiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4S/c1-8(2,3)13-7(10)9-5-4-6-14(9,11)12/h4,6H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEZAGSINCHGBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=CS1(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2344679-59-8 | |

| Record name | tert-butyl 1,1-dioxo-2,3-dihydro-1lambda6,2-thiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1,1-dioxo-3H-1,2-thiazole-2-carboxylate typically involves the reaction of thiazole derivatives with tert-butyl esters under specific conditions. One common method includes the use of tert-butyl acetoacetate as a starting material, which undergoes cyclization and oxidation to form the desired thiazole ring structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 1,1-dioxo-3H-1,2-thiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfone moiety can be further oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines or other reduced derivatives.

Scientific Research Applications

Tert-butyl 1,1-dioxo-3H-1,2-thiazole-2-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 1,1-dioxo-3H-1,2-thiazole-2-carboxylate involves its interaction with molecular targets through its functional groups. The sulfone moiety can participate in redox reactions, while the thiazole ring can engage in various binding interactions with enzymes or receptors. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

Alkyl 3-Oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylates

Compounds such as methyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate lack the sulfone group and tert-butyl ester. The absence of the sulfone reduces electron-withdrawing effects, leading to lower electrophilicity at the thiazole ring. Additionally, smaller ester groups (e.g., methyl) result in reduced steric hindrance, facilitating reactions like nucleophilic aromatic substitution .

Tert-butyl 3-Oxo-2,3-dihydro-1,2-thiazole-2-carboxylate

This analogue retains the tert-butyl ester but lacks the sulfone group. The reduced polarity compared to the target compound results in higher solubility in non-polar solvents. Its reactivity in ring-opening reactions is also diminished due to the absence of the electron-deficient sulfone moiety [[6], [Wang et al. 2011a]].

Physical and Chemical Properties

The sulfone group in this compound significantly impacts its physical properties. For instance, the compound exhibits higher melting points (120–122°C) compared to non-sulfone analogues (e.g., 98–100°C for methyl derivatives) due to increased dipole-dipole interactions. The tert-butyl group further enhances thermal stability but reduces solubility in polar solvents like water .

Crystallographic and Hydrogen-Bonding Patterns

Crystallographic studies (e.g., via SHELX software ) reveal that the sulfone group in this compound participates in robust hydrogen-bonding networks, forming dimeric structures in the solid state. In contrast, non-sulfone analogues display weaker C=O···H interactions, leading to less dense packing .

Biological Activity

Tert-butyl 1,1-dioxo-3H-1,2-thiazole-2-carboxylate is a heterocyclic compound featuring a thiazole ring structure. This compound is characterized by its unique combination of a tert-butyl group and two carbonyl functionalities, which contribute to its potential biological activities. The thiazole ring itself is known for its diverse pharmacological properties, making this compound an interesting candidate for further research in medicinal chemistry and drug development.

- Molecular Formula : C₈H₁₃N₁O₄S

- Molecular Weight : 219.26 g/mol

- CAS Number : 2344679-59-8

Structure Overview

The structure of this compound includes:

- A thiazole ring that incorporates sulfur and nitrogen.

- A tert-butyl group that enhances solubility and bioavailability.

- Dioxo functionalities that are crucial for its reactivity and biological interactions.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential applications in pharmaceuticals and agriculture.

Antimicrobial Activity

Compounds containing thiazole rings are recognized for their broad-spectrum antimicrobial properties. Research indicates that derivatives of thiazoles can exhibit significant activity against various bacterial and fungal strains. For example:

- Activity Against Bacteria : Thiazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria.

- Fungal Inhibition : Certain thiazole compounds have been documented to inhibit fungal growth effectively.

Anticancer Potential

Recent studies have explored the anticancer properties of thiazole derivatives. This compound may interact with specific molecular targets involved in cancer cell proliferation. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating pathways associated with cell survival and death.

- Case Study : In vitro studies demonstrated that certain thiazole derivatives significantly reduced cell viability in cancer cell lines compared to standard chemotherapeutics like doxorubicin .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thiazole derivatives. The presence of specific functional groups can enhance or diminish the compound's efficacy:

- Electronegative Substituents : Compounds with halogen substitutions have shown improved antiproliferative activities due to enhanced interactions with biological targets .

- Functional Group Variations : Modifications at various positions on the thiazole ring can lead to significant changes in biological activity.

The mechanism through which this compound exerts its biological effects involves:

- Interaction with Enzymes : The compound may bind to specific enzymes or receptors, altering their activity and affecting metabolic pathways.

- Redox Reactions : The sulfone moiety within the compound can participate in redox reactions, potentially leading to oxidative stress in target cells .

Applications in Drug Development

Given its promising biological activities, this compound serves as a scaffold for developing new therapeutic agents:

- Pharmaceutical Intermediates : It can be used as a building block in synthesizing more complex molecules with enhanced pharmacological profiles.

- Agricultural Chemistry : The compound's antimicrobial properties suggest potential applications in developing new agrochemicals.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 1,1-dioxo-3H-1,2-thiazole-2-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization or carboxylation reactions. For example, tert-butyl derivatives are often synthesized via nucleophilic substitution or condensation under anhydrous conditions. Key parameters include:

- Temperature : Reactions are conducted at 0–25°C to avoid side reactions (e.g., hydrolysis of the tert-butyl group).

- Catalysts : Use of bases like triethylamine or DMAP to deprotonate intermediates.

- Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is critical for isolating high-purity products .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and purity (e.g., tert-butyl protons appear as a singlet at ~1.4 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemical ambiguities; for example, crystallographic data (CCDC deposition) can confirm bond angles and packing interactions .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, humidity)?

- Methodological Answer : Stability studies recommend:

- Temperature : Store at –20°C in airtight containers to prevent thermal decomposition of the tert-butyl ester group.

- Humidity : Desiccants (e.g., silica gel) mitigate hydrolysis risks.

- Light : Amber vials prevent photodegradation of the thiazole ring.

Accelerated aging experiments (e.g., 40°C/75% RH for 4 weeks) coupled with HPLC monitoring quantify degradation products .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, reaction path searching) optimize the synthesis of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and intermediates, reducing trial-and-error experimentation.

- Reaction Path Search : Algorithms like GRRM or IRC identify low-energy pathways for cyclization steps.

- Solvent Effects : COSMO-RS simulations optimize solvent selection for improved yields.

These methods, integrated with high-throughput experimentation (HTE), enable rapid parameter optimization .

Q. What strategies resolve contradictions in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) observed for this compound?

- Methodological Answer :

- Dose-Response Analysis : Establish EC/IC values across multiple cell lines to differentiate target-specific effects.

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to off-target toxicity.

- Theoretical Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to unintended targets (e.g., human kinases) .

Q. How can the compound’s reactivity in heterocyclic ring-opening or substitution reactions be leveraged for drug discovery?

- Methodological Answer :

- Ring-Opening : Treat with nucleophiles (e.g., amines, thiols) to generate functionalized intermediates.

- Cross-Coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions introduce aryl/heteroaryl groups at the thiazole C-5 position.

- Biological Screening : Post-modification libraries are screened against disease-specific targets (e.g., kinases, proteases) using SPR or fluorescence assays .

Q. What experimental and computational approaches elucidate the mechanism of thiazole ring 1,1-dioxo formation?

- Methodological Answer :

- Isotopic Labeling : O tracing identifies oxygen sources during oxidation.

- Kinetic Studies : Monitor reaction rates under varying oxidant concentrations (e.g., mCPBA, HO).

- DFT Transition State Analysis : Computes activation barriers for peroxidation vs. epoxidation pathways .

Data Management & Scalability

Q. How can chemical informatics tools enhance data reproducibility for studies involving this compound?

- Methodological Answer :

- Electronic Lab Notebooks (ELNs) : Platforms like LabArchives or Chemotion document reaction parameters and raw spectra.

- Cheminformatics Databases : PubChem or Reaxys entries standardize physicochemical data (e.g., logP, pKa) .

Q. What scale-up challenges arise in transitioning from milligram to gram-scale synthesis, and how are they addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.